molecular formula C6H6N4O B579383 Furo[2,3-d]pyridazine-4,7-diamine CAS No. 18259-49-9

Furo[2,3-d]pyridazine-4,7-diamine

货号: B579383
CAS 编号: 18259-49-9
分子量: 150.141
InChI 键: HFQMTMFWDVRWDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furo[2,3-d]pyridazine-4,7-diamine is a fused heterocyclic compound featuring a furan ring fused to a pyridazine core at the [2,3-d] position, with amino substituents at the 4- and 7-positions. Notably, it exhibits selective inhibition of Pneumocystis carinii dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, making it a candidate for treating opportunistic infections . Its structure-activity relationship (SAR) is influenced by both the fused ring system and substituent patterns, as evidenced by modifications to the core or peripheral groups that alter biological potency and selectivity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Furo[2,3-d]pyridazine-4,7-diamine derivatives?

  • The synthesis often involves condensation reactions of α-halo aldehydes or ketones with aminopyridazine precursors. For example, 2-chloropropionaldehyde reacts with aminopyridazines in dimethyl sulfoxide (DMSO) to yield pyrrolo[2,3-d]pyrimidines, which can rearrange under acidic conditions to form furo[2,3-d]pyridazines . Sonogashira cross-coupling reactions are also used to introduce alkynyl substituents at specific positions, enabling regioselective functionalization .

Q. How can structural characterization of this compound derivatives be optimized?

  • Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Off-resonance decoupled NMR spectra help distinguish between singlet and multiplet resonances in complex heterocycles . X-ray crystallography is recommended for resolving ambiguities in fused-ring systems .

Q. What biological targets are associated with this compound analogs?

  • These compounds show inhibitory activity against dihydrofolate reductase (DHFR) in pathogens like Pneumocystis carinii and Toxoplasma gondii. Selectivity is achieved by targeting residues in non-mammalian DHFR isoforms, as demonstrated via molecular modeling .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of the furo[2,3-d]pyridazine core be addressed?

  • Nitration studies reveal that substituents at C-5 and C-6 influence reactivity. For example, 4,7-dichlorofuro[2,3-d]pyridazine resists nitration due to steric hindrance, while 4-oxo-7-chloro derivatives undergo nitration at C-2 with mixed acid. Computational analysis of electron density (e.g., HOMO/LUMO interactions) can predict reactive sites .

Q. What strategies resolve contradictions in DHFR inhibition data across structurally similar analogs?

  • Comparative assays using isogenic DHFR isoforms (e.g., human vs. P. carinii) are critical. For instance, furo[2,3-d]pyrimidines exhibit higher selectivity for P. carinii DHFR, whereas pyrrolo[2,3-d]pyrimidines favor T. gondii DHFR. Molecular dynamics simulations can identify binding-pocket variations that explain selectivity .

Q. How do halogenation patterns (e.g., bromination) affect the reactivity and bioactivity of Furo[2,3-d]pyridazine derivatives?

  • Bromination at C-4 and C-7 (e.g., 4,7-dibromo derivatives) enhances electrophilicity, enabling nucleophilic aromatic substitution. However, steric bulk from halogens may reduce solubility, requiring co-solvents like DMF or DMSO for biological assays .

Q. What computational tools are recommended for designing Furo[2,3-d]pyridazine-based inhibitors with improved selectivity?

  • Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can model interactions with DHFR active sites. Focus on residues like Asp-34 and Leu-65 in P. carinii DHFR, which differ from mammalian counterparts, to optimize selectivity .

Q. Methodological Considerations

Q. How to handle instability of intermediates during furo[2,3-d]pyridazine synthesis?

  • Open-chain intermediates (e.g., formed during acid-catalyzed rearrangements) are prone to decomposition. Use low-temperature conditions (< 50°C) and inert atmospheres (N2_2/Ar) to stabilize reactive species. Monitor reactions via TLC or HPLC-MS .

Q. What analytical approaches validate synthetic yields in complex heterocyclic systems?

  • Quantitative 1H^1 \text{H}-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides accurate yield measurements. Pair with gravimetric analysis to account for hygroscopic byproducts .

相似化合物的比较

Comparison with Structurally Similar Compounds

Furo[3,4-d]pyrimidines

Furo[3,4-d]pyrimidines differ in the fusion position of the furan ring (3,4 vs. 2,3). This positional isomerism significantly impacts biological activity. For example, furo[3,4-d]pyrimidines demonstrate enhanced potency and selectivity for epidermal growth factor receptor (EGFR) inhibition compared to their [2,3-d] counterparts. Hanan et al. (2016) reported that this modification improved EGFR IC50 values by over 100-fold in certain derivatives, highlighting the critical role of fusion geometry in target engagement .

Key Data:

Compound Fusion Position Target IC50/Potency
Furo[2,3-d]pyrimidine [2,3-d] EGFR Moderate activity
Furo[3,4-d]pyrimidine [3,4-d] EGFR IC50 < 1 µM (selective)

Pyrrolo[2,3-d]pyrimidines

Replacing the furan oxygen with a pyrrole nitrogen yields pyrrolo[2,3-d]pyrimidines. These compounds exhibit divergent DHFR selectivity: while furo[2,3-d]pyridazine-4,7-diamine favors Pneumocystis carinii DHFR, pyrrolo analogs show higher selectivity for Toxoplasma gondii DHFR. Gangjee et al. attributed this shift to electronic and steric differences caused by the nitrogen atom, which alters binding pocket interactions .

Key Data:

Compound Core Heteroatom DHFR Selectivity
Furo[2,3-d]pyridazine Oxygen Pneumocystis carinii
Pyrrolo[2,3-d]pyrimidine Nitrogen Toxoplasma gondii

Substituted Furo[2,3-d]pyrimidines

Substituents on the furopyrimidine core modulate activity. For instance:

  • 6-Aryl derivatives (Figure 17B) improve solubility and target affinity via π-π stacking .
  • 2-Indazole-substituted analogs (Figure 17C) enhance kinase inhibition profiles .
  • Phenyl-fused derivatives (Figure 17G) at the [3,2-d] position exhibit reduced EGFR activity (IC50 = 740 µM), underscoring the sensitivity of bioactivity to fusion topology .

Physicochemical and Pharmacokinetic Profiles

  • Hydrogen bond donors/acceptors: Higher counts correlate with improved target binding but reduced membrane permeability .

属性

CAS 编号

18259-49-9

分子式

C6H6N4O

分子量

150.141

IUPAC 名称

furo[2,3-d]pyridazine-4,7-diamine

InChI

InChI=1S/C6H6N4O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H,(H2,7,9)(H2,8,10)

InChI 键

HFQMTMFWDVRWDJ-UHFFFAOYSA-N

SMILES

C1=COC2=C1C(=NN=C2N)N

同义词

Furo[2,3-d]pyridazine, 4,7-diamino- (8CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。